

# role of S-(1,2-Dicarboxyethyl)glutathione in cellular metabolism

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## Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

CAS No.: 1115-52-2

Cat. No.: S1503356

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## Biochemical Formation and Role of DCEG

The core mechanism of DCEG formation and its direct metabolic consequences are summarized in the table below.

Aspect	Description
Chemical Nature	Covalent adduct between fumarate and the cysteine thiol of glutathione (GSH) [1].
IUPAC Name	S-(1,2-dicarboxyethyl)glutathione [2].
CAS Registry Number	1115-52-2 [2].
Formation Mechanism	Non-enzymatic Michael addition reaction under physiological conditions [1].
Primary Metabolic Trigger	Pathological accumulation of fumarate, e.g., from loss of FH enzyme in the TCA cycle [1].
Key Metabolic Consequence	Depletion of free GSH pool and NADPH, leading to persistent oxidative stress [1].

## Experimental Analysis of DCEG

To study DCEG in a research setting, the following methodologies and protocols are employed.

### Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for identifying and quantifying DCEG.

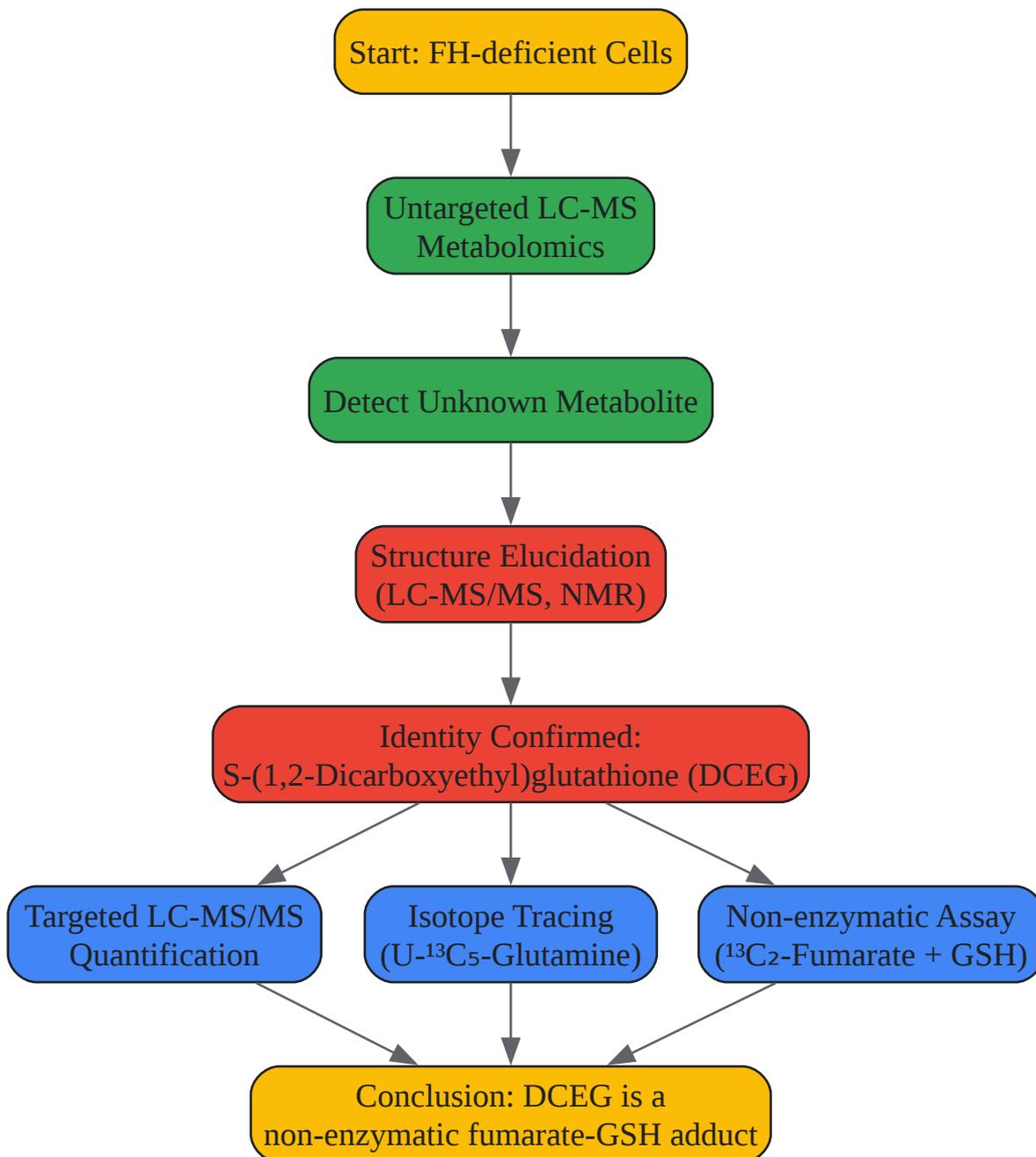
- **Sample Preparation:** Extract metabolites from cells or tissues (e.g., immortalized mouse kidney cells, primary tissues) using polar solvents like methanol or acetonitrile [1].
- **LC-MS Analysis:** Utilize reverse-phase chromatography coupled with high-resolution mass spectrometry. DCEG can be identified by its specific mass-to-charge ratio ((m/z)) and fragmentation pattern [1] [3].
- **Validation:** Confirm identity using targeted LC-MS/MS, comparing its retention time and fragmentation spectrum with a synthesized standard. The MS/MS spectrum should show characteristic daughter ions of fumarate and GSH [1].
- **Isotope Tracing:** To confirm its biogenesis from fumarate and GSH, incubate FH-deficient cells with uniformly labelled U-<sup>13</sup>C<sub>5</sub>-glutamine. This glutamine is metabolized to U-<sup>13</sup>C<sub>4</sub>-fumarate and U-<sup>13</sup>C<sub>5</sub>-glutamate (a component of GSH), leading to the production of M+9 labelled DCEG, which can be detected via LC-MS [1].

### Non-Enzymatic Formation Assay

This protocol confirms that DCEG formation does not require enzyme catalysis [1].

- **Reaction Setup:** In a physiological buffer, mix reduced GSH with <sup>13</sup>C<sub>2</sub>-fumarate at concentrations mimicking those found in FH-deficient cells (millimolar range) [1].
- **Incubation:** Allow the reaction to proceed at physiological pH and temperature (e.g., 37°C).
- **Control:** Add protein extracts from FH-deficient cells to the reaction mixture. As a further control, use heat-inactivated protein extracts.
- **Detection:** Use LC-MS to measure the formation of M+2 labelled succinicGSH (DCEG). The lack of enhancement by cell extracts and lack of inhibition by heat inactivation confirm the reaction is non-enzymatic [1].

The following diagram illustrates the logical workflow for the experimental identification and validation of DCEG:



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## Biological Activities and Implications

DCEG is not merely a metabolic byproduct; it exhibits diverse biological activities with significant implications for disease, particularly in cancer and inflammatory contexts.

Biological Activity	Experimental Findings & Implications
<b>Induction of Oxidative Stress &amp; Senescence</b>	In FH-deficient kidney cells, DCEG formation depletes reduced GSH, lowers the GSH/GSSG ratio, increases ROS, and triggers a p21-mediated senescence pathway. This acts as a tumor-suppressive barrier; ablation of p21 leads to hyperplastic transformation in mouse models [1].
<b>Modulation of Cell Signaling</b>	Enhances fMLP-induced superoxide generation in human neutrophils and promotes tyrosine phosphorylation of specific proteins (80.0, 60.0, 45.0 kDa). This suggests a role in modulating immune cell signaling [4].
<b>Regulation of Growth &amp; Inflammation</b>	Enhances Epidermal Growth Factor (EGF)-stimulated DNA synthesis in primary rat hepatocytes, indicating a potential role in liver regeneration [5]. Shows anti-inflammatory and anti-anaphylactic effects in vivo, inhibiting histamine release from rat mast cells [6].
<b>Interaction with Detoxification Enzymes</b>	Serves as a high-affinity substrate for Aldose Reductase (AR). The crystal structure of the AR-DCEG complex shows the distal carboxylate of DCEG interacting with the enzyme's anion binding site, implicating it in the metabolism of glutathione conjugates of unsaturated aldehydes [7].

## Key Insights for Research and Drug Development

The role of DCEG presents several compelling angles for therapeutic intervention:

- **Biomarker Potential:** DCEG serves as a direct functional biomarker for FH deficiency and fumarate accumulation, with potential utility in diagnosing and monitoring related cancers [1].
- **Targeting Metabolic Vulnerabilities:** FH-deficient cancer cells with high DCEG become dependent on compensatory pathways like the NRF2-mediated antioxidant response. Targeting these pathways (e.g., HMOX1) represents a synthetic lethality strategy [1].
- **Modulating Immune Response:** Its ability to influence neutrophil and mast cell activity suggests potential for immunomodulatory drug development in inflammatory diseases [4] [6].

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To cite this document: Smolecule. [role of S-(1,2-Dicarboxyethyl)glutathione in cellular metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1503356#role-of-s-1-2-dicarboxyethyl-glutathione-in-cellular-metabolism>]

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